Di(4-chlorobenzyl) disulphide

Vue d'ensemble

Description

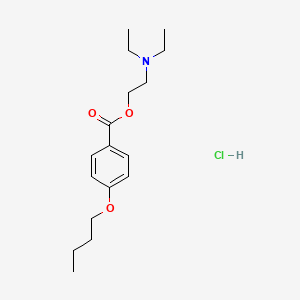

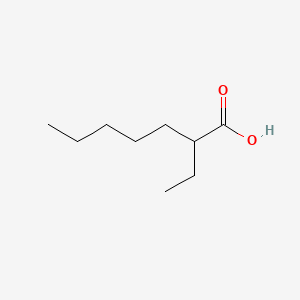

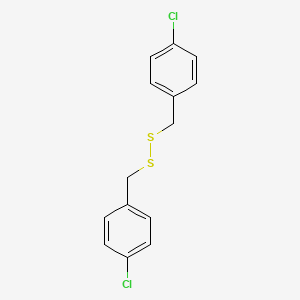

Di(4-chlorobenzyl) disulphide (DCBS) is a chemical compound that belongs to the class of organic sulphur compounds. It is widely used in various industrial applications, including rubber vulcanization, as a flame retardant, and as a corrosion inhibitor. DCBS has also been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Applications De Recherche Scientifique

Self-Healing Materials

A study highlights the use of aromatic disulphide metathesis in designing self-healing elastomers that demonstrate quantitative healing efficiency at room temperature without any catalysts or external intervention (Rekondo et al., 2014). This approach could be indicative of Di(4-chlorobenzyl) disulphide's potential in developing advanced materials with self-repairing capabilities.

Environmental Remediation

Molybdenum disulphide (MoS2) nanosheets, leveraging disulphide-rich structures, have been explored for the high-efficiency removal of mercury from aquatic systems, suggesting potential environmental cleanup applications (Ai et al., 2016). This research may offer insights into how disulphide compounds like Di(4-chlorobenzyl) disulphide could be utilized for environmental protection.

Drug Delivery Systems

Disulphide bonds are used to develop reduction-responsive drug-delivery systems. A study demonstrated that disulphide bonds could serve as oxidation-responsive linkages, offering a foundation for the development of novel redox dual-responsive drug delivery systems for cancer therapy (Sun et al., 2018). The chemistry underpinning these systems could be relevant to the functional attributes of Di(4-chlorobenzyl) disulphide in biomedical applications.

Polymer Chemistry

Research on sulfonated poly(arylene ether sulfone) copolymers highlighted their potential as candidates for new proton exchange membranes, which are crucial for fuel cell applications (Wang et al., 2002). This study points to the importance of disulphide and related chemistry in developing high-performance materials for energy applications.

Protein Folding

The formation and transfer of disulphide bonds in cells are crucial for protein folding, indicating the biological significance of disulphide chemistry (Sevier & Kaiser, 2002). While this research is more aligned with fundamental biological processes, it underscores the diverse roles disulphide bonds play across scientific disciplines.

Propriétés

IUPAC Name |

1-chloro-4-[[(4-chlorophenyl)methyldisulfanyl]methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2S2/c15-13-5-1-11(2-6-13)9-17-18-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYQNNLRPAIVBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSSCC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90307237 | |

| Record name | di(4-chlorobenzyl) disulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di(4-chlorobenzyl) disulphide | |

CAS RN |

23566-17-8 | |

| Record name | NSC190482 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | di(4-chlorobenzyl) disulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxaspiro[4.5]decan-2-one](/img/structure/B1595756.png)